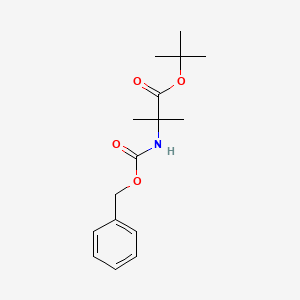

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymorphism in Crystal Structure

- Study 1: Examined the title compound's polymorphism, crystallizing in two forms, each with one molecule in the asymmetric unit. The molecular conformation remained essentially the same in both polymorphs, with the α-aminoisobutyric acid residues adopting specific conformational values. This study highlighted unusual packing characteristics for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie, Jacobsen, & Görbitz, 2011).

Phase Behavior in tert-Butyl Compounds

- Study 2: Investigated the phase behavior of tert-butyl compounds (including pivalic acid and 2-methylpropane-2-thiol) under high-pressure differential thermal analysis. This research contributed to understanding the phase transitions and thermodynamic properties of tert-butyl family compounds (Reuter, Büsing, Tamarit, & Würflinger, 1997).

Room-Temperature Fujiwara-Moritani Reactions

- Study 3: Focused on using tert-butyl perbenzoate as a substitute for benzoquinone in mild room-temperature Fujiwara-Moritani reactions. This alternative enhanced the reaction system, especially when combined with Cu(OAc)2 as a cocatalyst, highlighting the compound's versatility in organic synthesis (Liu & Hii, 2011).

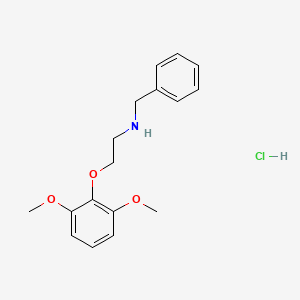

Synthesis of Benzyl Cyclohexylcarbamate

- Study 4: Described the enantioselective synthesis of benzyl cyclohexylcarbamate, an important intermediate for CCR2 antagonists. The synthesis involved an iodolactamization as a key step, demonstrating the compound's potential in complex organic synthesis (Campbell et al., 2009).

Decomposition of N-Nitrosoacetanilides

- Study 5: Explored the decomposition of N-nitrosoacetanilides, yielding various products including tert-butyl derivatives. This study provided insights into the reactive aryl cation mechanism and free radical pathways involved in the decomposition process (Barclay & Dust, 1982).

Building Blocks for Cyclopropyl-Containing Amino Acids

- Study 6: Presented the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids. This compound showed reactivity in Michael additions and Diels–Alder reactions, proving its utility in the synthesis of protected amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Mécanisme D'action

Target of Action

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.

Biochemical Pathways

Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.

Result of Action

Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .

Propriétés

IUPAC Name |

tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSVSFBSNRNHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

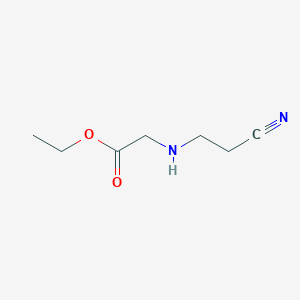

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)

![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)

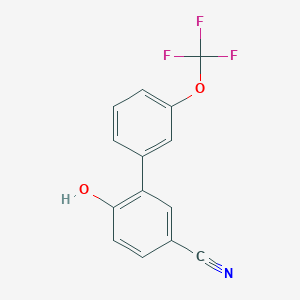

![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)